molecular formula C12H16N2O3 B12065031 Benzenemethanol, 3-nitro-4-(1-piperidinyl)- CAS No. 300665-26-3

Benzenemethanol, 3-nitro-4-(1-piperidinyl)-

Cat. No.: B12065031
CAS No.: 300665-26-3
M. Wt: 236.27 g/mol
InChI Key: KEWKMSUQVJXYPO-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-nitro-4-(1-piperidinyl)- is a chemical compound that features a benzene ring substituted with a methanol group, a nitro group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- typically involves the nitration of benzenemethanol followed by the introduction of the piperidinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions using piperidine as the nucleophile .

Industrial Production Methods

In an industrial setting, the production of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- may involve large-scale nitration and substitution reactions. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to optimize the production process and minimize the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3-nitro-4-(1-piperidinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanol, 3-nitro-4-(1-piperidinyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 4-(4-methyl-1-piperidinyl)-3-nitro-
  • Benzenemethanol, 4-(4-methyl-1-piperidinyl)-3-nitro-

Uniqueness

Benzenemethanol, 3-nitro-4-(1-piperidinyl)- is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the piperidinyl group at the 4-position and the nitro group at the 3-position provides distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

300665-26-3

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(3-nitro-4-piperidin-1-ylphenyl)methanol

InChI

InChI=1S/C12H16N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2

InChI Key

KEWKMSUQVJXYPO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)CO)[N+](=O)[O-]

Origin of Product

United States

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